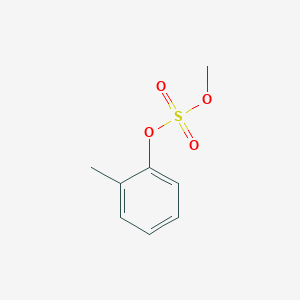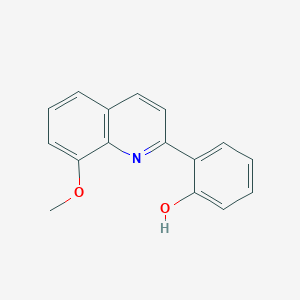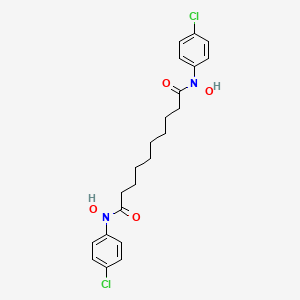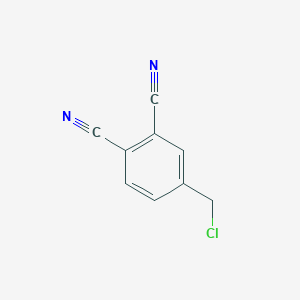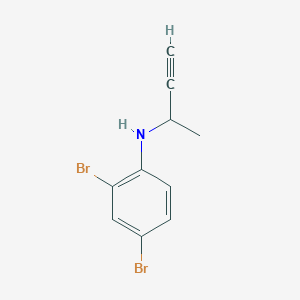
2,4-Dibromo-N-(but-3-yn-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-N-(but-3-yn-2-yl)aniline is a chemical compound with the molecular formula C10H9Br2N It is an aromatic amine derivative, characterized by the presence of two bromine atoms at the 2 and 4 positions on the benzene ring, and an N-(but-3-yn-2-yl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-(but-3-yn-2-yl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the but-3-yn-2-yl group. One common method involves the reaction of 2,4-dibromoaniline with but-3-yn-2-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-(but-3-yn-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Oxidation and Reduction: The aniline group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
2,4-Dibromo-N-(but-3-yn-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dibromo-N-(but-3-yn-2-yl)aniline exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and the aniline group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological applications would depend on the specific bioactive compounds derived from this molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Lacks the but-3-yn-2-yl group, making it less versatile in certain reactions.
2,6-Dibromoaniline: Similar structure but with bromine atoms at different positions, affecting its reactivity.
N-(but-3-yn-2-yl)aniline: Lacks the bromine atoms, resulting in different chemical properties.
Uniqueness
2,4-Dibromo-N-(but-3-yn-2-yl)aniline is unique due to the combination of bromine atoms and the but-3-yn-2-yl group, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
90057-41-3 |
|---|---|
Molecular Formula |
C10H9Br2N |
Molecular Weight |
302.99 g/mol |
IUPAC Name |
2,4-dibromo-N-but-3-yn-2-ylaniline |
InChI |
InChI=1S/C10H9Br2N/c1-3-7(2)13-10-5-4-8(11)6-9(10)12/h1,4-7,13H,2H3 |
InChI Key |
ONRGQDBVOVHQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


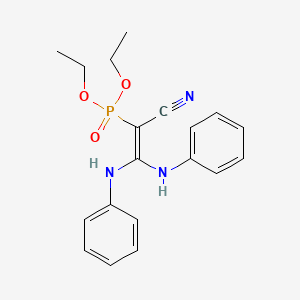
![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)
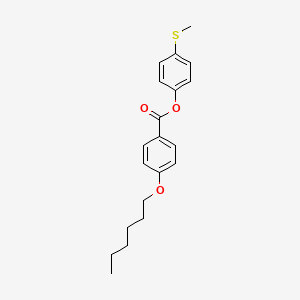
![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)
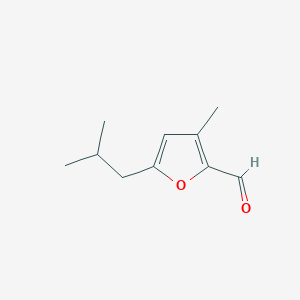
![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
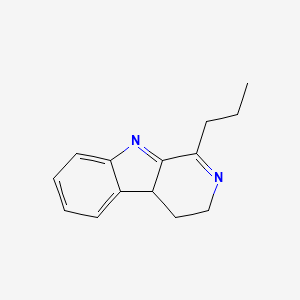
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)
